molecular formula C10H5Cl2NO3 B13691003 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylic Acid

5-(2,3-Dichlorophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13691003
M. Wt: 258.05 g/mol
InChI Key: TZLNZBHMNCYRBL-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3. It is part of the isoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The compound is characterized by the presence of a dichlorophenyl group attached to an isoxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylic acid typically involves the reaction of 2,3-dichlorobenzonitrile with hydroxylamine to form the corresponding isoxazole ring. This intermediate is then subjected to carboxylation to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under microwave irradiation at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole-3-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dichlorophenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid
  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
  • 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid

Uniqueness

5-(2,3-Dichlorophenyl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO3/c11-6-3-1-2-5(9(6)12)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15)

InChI Key

TZLNZBHMNCYRBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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